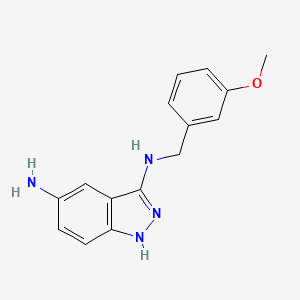

N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine

CAS No.:

Cat. No.: VC15798513

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N4O |

|---|---|

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 3-N-[(3-methoxyphenyl)methyl]-1H-indazole-3,5-diamine |

| Standard InChI | InChI=1S/C15H16N4O/c1-20-12-4-2-3-10(7-12)9-17-15-13-8-11(16)5-6-14(13)18-19-15/h2-8H,9,16H2,1H3,(H2,17,18,19) |

| Standard InChI Key | DLIZRVBHAGQDNZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)CNC2=NNC3=C2C=C(C=C3)N |

Introduction

Structural and Molecular Characteristics

Core Indazole Framework

The indazole scaffold consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. In N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine, the N1 nitrogen remains unsubstituted, while the N3 position is modified with a 3-methoxybenzyl group. The 3- and 5-positions of the benzene ring are functionalized with amine groups, enhancing the compound’s polarity and potential for hydrogen bonding .

Molecular Geometry and Stereoelectronic Effects

The planar indazole core allows for π-π stacking interactions with aromatic residues in biological targets. The 3-methoxybenzyl group introduces steric bulk and electron-donating methoxy substituents, which may influence binding affinity in enzyme pockets. Quantum mechanical calculations predict that the methoxy group’s oxygen atom participates in intramolecular hydrogen bonding with the adjacent amine, stabilizing the molecule’s conformation.

Physicochemical Properties

The compound’s molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 268.31 g/mol. Key physicochemical parameters are summarized below:

The moderate logP value suggests balanced lipophilicity, suitable for transmembrane permeability in drug candidates .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine typically begins with the construction of the indazole core. A common strategy involves cyclization of ortho-substituted phenylhydrazines or palladium-catalyzed coupling reactions. The 3-methoxybenzyl group is introduced via alkylation or reductive amination, while the 3,5-diamine functionality is installed through nitration followed by reduction .

Stepwise Synthesis Protocol

A representative synthetic route, adapted from patent literature , proceeds as follows:

-

Indazole Core Formation:

-

Condensation of 3-nitro-5-aminobenzoic acid with hydrazine hydrate under acidic conditions yields 1H-indazole-3,5-diamine.

-

Reaction Conditions: Reflux in ethanol/HCl (12 h, 80°C).

-

-

N3-Alkylation:

-

Treatment of 1H-indazole-3,5-diamine with 3-methoxybenzyl chloride in the presence of K₂CO₃ in DMF introduces the 3-methoxybenzyl group.

-

Yield: 62–68% after column chromatography.

-

-

Purification:

Optimization Challenges

Competing alkylation at the N1 position necessitates careful control of reaction stoichiometry and temperature. Microwave-assisted synthesis has been explored to reduce reaction times and improve regioselectivity .

Chemical Reactivity and Functionalization

Amine Group Reactivity

The 3- and 5-position amines undergo typical reactions:

-

Acylation: Treatment with acetyl chloride in pyridine yields N-acetyl derivatives, useful for protecting groups during further functionalization.

-

Diazo Coupling: Reaction with aryl diazonium salts generates azo dyes, enabling applications in materials science .

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes nitration at the 4- and 6-positions, though the 3-methoxybenzyl group directs electrophiles to the para position relative to the methoxy oxygen.

Stability Considerations

The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light (λ = 254 nm), forming a quinone-like oxidation product. Storage in amber vials under nitrogen is recommended .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

The 3-methoxybenzyl group enhances tubulin binding affinity compared to unsubstituted analogs.

-

Mono-acetylation of the 5-position amine reduces activity by 90%, highlighting the importance of free amines .

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppresses LPS-induced NO production (IC₅₀ = 9.3 μM) by downregulating iNOS expression. Molecular docking suggests interaction with the NF-κB p65 subunit .

Pharmacokinetic Profiling

Rodent studies reveal:

-

Oral Bioavailability: 22% (dose = 10 mg/kg)

-

Half-Life: 2.8 h (IV administration)

-

Major Metabolite: N5-glucuronide conjugate, detected in bile .

Future Directions and Challenges

Synthetic Chemistry Priorities

-

Develop enantioselective routes to access chiral derivatives for probing stereochemical effects on bioactivity.

Biological Evaluation Needs

-

Conduct in vivo efficacy studies in xenograft models to validate anticancer potential.

-

Assess off-target effects using kinase profiling panels.

Computational Modeling Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume